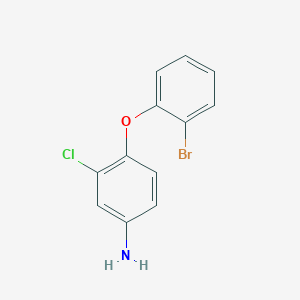

4-(2-Bromophenoxy)-3-chloroaniline

Beschreibung

BenchChem offers high-quality 4-(2-Bromophenoxy)-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenoxy)-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromophenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUWRWNTYKRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2-Bromophenoxy)-3-chloroaniline

Introduction: The Significance of the Diaryl Ether Scaffold

In the landscape of modern drug discovery and development, the diaryl ether (DE) motif stands out as a "privileged scaffold."[1][2][3] This structural unit, characterized by two aromatic rings linked by an oxygen atom, is prevalent in a vast array of natural products and synthetic compounds.[1][2][3] Its unique combination of metabolic stability, conformational flexibility, and the ability to engage in crucial hydrogen bonding interactions makes it a cornerstone in the design of therapeutic agents.[4] Molecules incorporating the diaryl ether framework have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, highly functionalized diaryl ether derivative: 4-(2-Bromophenoxy)-3-chloroaniline (MW: 298.56 g/mol ).[5] This compound, featuring halogen substituents that can significantly modulate pharmacokinetic properties and provide vectors for further chemical elaboration, serves as a valuable building block for medicinal chemists.[6] We will explore its synthesis via the robust Ullmann condensation and detail the rigorous analytical techniques required to verify its structure and purity, ensuring its suitability for downstream applications in pharmaceutical research.

Part 1: Synthesis via Copper-Catalyzed Ullmann Condensation

The formation of the C-O bond to create the diaryl ether linkage is most effectively achieved through the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a reliable and scalable route to compounds like 4-(2-Bromophenoxy)-3-chloroaniline.[7][8][9]

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule breaks the key aryl ether bond, revealing the two primary synthons: a phenol and an activated aryl halide. The chosen synthetic strategy involves the coupling of 2-Bromophenol with a suitable halo-aniline derivative, such as 4-amino-2-chlorohalobenzene .

Caption: Retrosynthetic analysis of the target molecule.

The Ullmann Condensation: Mechanism of Action

First described by Fritz Ullmann in 1905, the classical version of this reaction required harsh conditions.[7][10] Modern protocols utilize soluble copper(I) catalysts and ligands to facilitate the reaction under milder conditions, significantly broadening its applicability.[7] The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) species.

Caption: Catalytic cycle for the copper-mediated Ullmann diaryl ether synthesis.

Detailed Experimental Protocol

This protocol is a representative model. Optimization may be required based on specific substrate reactivity and laboratory conditions.

Materials & Reagents:

-

4-Amino-2-chlorobromobenzene (or a related precursor)

-

2-Bromophenol

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, oven-baked flask, add 4-amino-2-chlorobromobenzene (1.0 eq), 2-bromophenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Catalyst & Ligand Addition: Under a positive pressure of inert gas, add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Stir the mixture at 110-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x). The aqueous washes remove residual DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(2-Bromophenoxy)-3-chloroaniline.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.

Caption: A typical analytical workflow for compound characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the aromatic regions. The coupling patterns (splitting) provide information about adjacent protons. The integration values correspond to the number of protons for each signal.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.6 (d) | Ar-H |

| ~7.2-7.4 (m) | Ar-H |

| ~6.8-7.1 (m) | Ar-H |

| ~3.8 (br s) | -NH₂ |

Note: These are predicted values based on similar structures. Actual values must be determined experimentally.[11][12]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (typically two sharp bands for -NH₂)[13] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak[14] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium (multiple bands)[14] |

| C-O-C Stretch (Aryl Ether) | 1200 - 1270 | Strong[15] |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 680 | Strong[15] |

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic cluster for the molecular ion peak.

-

Expected Molecular Ion (M⁺):

-

[M]⁺: m/z ~297 (¹²C₁₂¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O)

-

[M+2]⁺: m/z ~299 (Contributions from ⁸¹Br and ³⁷Cl)

-

[M+4]⁺: m/z ~301 (Contribution from ⁸¹Br and ³⁷Cl)

-

The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom.

-

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[16] A reversed-phase method is typically employed.

Sample HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: Gradient elution with Solvent A: Water + 0.1% Formic Acid and Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥99.5% is often required for compounds intended for drug development.

Conclusion and Forward Outlook

This guide has detailed a robust and reliable pathway for the synthesis of 4-(2-Bromophenoxy)-3-chloroaniline via a modern Ullmann condensation reaction. Furthermore, it has established a comprehensive, multi-technique analytical workflow essential for the rigorous confirmation of the compound's structure and the quantification of its purity. The successful execution of these protocols yields a well-characterized, high-purity molecule. As a functionalized diaryl ether, 4-(2-Bromophenoxy)-3-chloroaniline represents a valuable and versatile building block, poised for elaboration into novel and complex molecular architectures for the discovery of next-generation therapeutics.

References

- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.

- Ullmann Condens

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- The Ullmann Ether Condensation.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

- Diaryl ether derivatives as anticancer agents - A review.

- New Journal of Chemistry Supporting Inform

- Characteristic Infrared Absorption Bands of Functional Groups. Course Hero.

- Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. The Royal Society of Chemistry.

- 12.6 Infrared Spectra of Some Common Functional Groups.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- 4-(2-Bromophenoxy)-3-chloroaniline. ChemScene.

- 3-BROMO-4-CHLOROANILINE synthesis. ChemicalBook.

- 4-Chloroaniline. SIELC Technologies.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. elearning.uniroma1.it [elearning.uniroma1.it]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Bromophenoxy)-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(2-Bromophenoxy)-3-chloroaniline is a substituted diaryl ether aniline derivative. Its structure, featuring a halogenated phenoxy group linked to a chloroaniline, suggests its potential as a scaffold in medicinal chemistry and materials science. Diaryl ethers are prevalent in numerous biologically active compounds, and the specific halogenation pattern of this molecule could impart unique properties related to metabolic stability, binding affinity, and overall pharmacological profile.

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Bromophenoxy)-3-chloroaniline. As experimental data for this specific molecule is not extensively available in public literature, this document establishes a predictive framework based on the known properties of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties with high fidelity.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

-

IUPAC Name: 4-(2-Bromophenoxy)-3-chloroaniline

-

Molecular Formula: C₁₂H₉BrClNO[2]

-

Molecular Weight: 298.56 g/mol [2]

-

Chemical Structure:

(A placeholder for the actual chemical structure image which would be generated or inserted here)

Predicted and Comparative Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data for the target compound is unavailable, predicted values and data from structurally similar compounds are provided for comparative analysis. This approach allows for scientifically grounded estimations of the compound's behavior.

| Property | Predicted/Observed Value for 4-(2-Bromophenoxy)-3-chloroaniline | Comparative Data |

| Melting Point (°C) | Data not available. Predicted to be a solid at room temperature. | 4-Bromo-3-chloroaniline: 59.0-68.0[3] 3-Chloro-4-(4-chlorophenoxy)aniline: 73-77[4] Diphenyl ether: 25-27[5] |

| Boiling Point (°C) | Data not available. Predicted to be > 300°C. | 4-Bromo-3-chloroaniline: 276.3 (Predicted)[6] Diphenyl ether: 259[7] |

| Solubility | Data not available. Predicted to have low aqueous solubility and good solubility in organic solvents. | Diphenyl ether: Insoluble in water; soluble in alcohol, benzene, and ether.[5][8] 4-Bromo-3-chloroaniline: Soluble in methanol.[6] 4-Chloroaniline: Slightly soluble in hot water; soluble in organic solvents.[9][10] |

| pKa (of the anilinium ion) | Data not available. Predicted to be in the range of 2-4. | 4-Bromoaniline: 3.86[11] Electron-withdrawing substituents on the aniline ring decrease the pKa.[12] |

| LogP (Octanol-Water Partition Coefficient) | 4.477 (Computed)[13] | Diphenyl ether: 4.21[14] 4-Bromo-3-chloroaniline: 2.8 (Computed)[15] |

Synthesis and Purification

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis would involve the coupling of 2-bromophenol with 4-bromo-3-chloroaniline in the presence of a copper catalyst and a base.

Caption: Proposed Ullmann condensation for the synthesis of 4-(2-Bromophenoxy)-3-chloroaniline.

Step-by-Step Experimental Protocol for Synthesis

-

Rationale: The use of L-proline as a ligand can significantly improve the efficiency of the Ullmann condensation, allowing for lower reaction temperatures and broader substrate scope. DMSO is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and inorganic base.

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 eq), 4-bromo-3-chloroaniline (1.0 eq)[6], copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-(2-Bromophenoxy)-3-chloroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The substitution pattern will lead to characteristic splitting patterns (doublets, triplets, and doublet of doublets). The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to bromine, chlorine, oxygen, and nitrogen will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is a powerful tool for identifying key functional groups. The spectrum of an aromatic amine will show characteristic N-H stretching and bending vibrations, while the diaryl ether will exhibit a strong C-O-C stretching band.[13][18]

-

Expected Absorptions:

-

N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).[13]

-

C-N stretch (aromatic): A strong band between 1250-1335 cm⁻¹.[13]

-

C-O-C stretch (diaryl ether): A strong band around 1240 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

-

C-Br and C-Cl stretch: Bands in the fingerprint region below 1000 cm⁻¹.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.

-

Expected Fragmentation: The molecular ion peak (M+) should be observed, along with fragment ions corresponding to the loss of bromine, chlorine, and cleavage of the ether linkage. The isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Rationale: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The aniline and phenoxy chromophores will give rise to characteristic absorption bands.[12][17]

-

Expected Absorptions: Aniline itself has a primary absorption band around 230 nm and a secondary band around 280 nm.[12] The substitution on the phenyl rings in 4-(2-Bromophenoxy)-3-chloroaniline is expected to cause a bathochromic (red) shift of these bands.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the primary method for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase method is generally suitable for compounds of this polarity.

Caption: A typical reverse-phase HPLC workflow for the analysis of 4-(2-Bromophenoxy)-3-chloroaniline.

Gas Chromatography (GC)

-

Rationale: GC can also be used for the analysis of halogenated anilines, often coupled with mass spectrometry (GC-MS) for definitive identification.[19][20]

-

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Detection: Use a mass spectrometer as the detector to obtain both chromatographic and mass spectral data.

-

Conclusion

While direct experimental data for 4-(2-Bromophenoxy)-3-chloroaniline is sparse, a robust physicochemical profile can be predicted based on the properties of structurally related compounds. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this molecule. The experimental protocols outlined herein are based on established and reliable methodologies, offering a clear path for researchers to generate the necessary data to support their research and development activities. The unique substitution pattern of this compound warrants further investigation into its potential applications, and the information provided in this guide serves as a foundational resource for such endeavors.

References

-

Ataman Kimya. (n.d.). DIPHENYL ETHER. Retrieved from [Link]

-

Chemister.ru. (n.d.). Properties of substance: diphenyl ether. Retrieved from [Link]

-

Wikipedia. (2023). Diphenyl ether. Retrieved from [Link]

-

Federal Institute for Occupational Safety and Health - BAuA. (n.d.). MAK Commission: p-Chloroaniline - Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl Ether. Retrieved from [Link]

- MA, C., CHEN, Y., XU, X., & CHEN, R. (2019). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(4), 408-413.

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

-

YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Cheméo. (n.d.). m-Chloroaniline. Retrieved from [Link]

Sources

- 1. 4-(2-bromophenoxy)-3-chloroaniline | 945006-23-5 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(2-bromophenoxy)-3-chloroaniline-945006-23-5 - Thoreauchem [thoreauchem.com]

- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Ether - Wikipedia [en.wikipedia.org]

- 11. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 12. journaleras.com [journaleras.com]

- 13. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 4-(2-Bromophenoxy)-3-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenoxy)-3-chloroaniline is a substituted diaryl ether aniline derivative. The diaryl ether motif is a significant pharmacophore found in a variety of biologically active molecules and natural products, prized for its conformational flexibility and metabolic stability.[1] The specific substitution pattern of a bromine atom at the 2-position of the phenoxy ring and a chlorine atom at the 3-position of the aniline ring suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthetic routes, and potential applications in the field of drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 945006-23-5[2][3][4]

Molecular Formula: C₁₂H₉BrClNO[2]

Molecular Weight: 298.56 g/mol [3]

The molecular structure of 4-(2-Bromophenoxy)-3-chloroaniline consists of a 3-chloroaniline core linked to a 2-bromophenoxy group through an ether bond at the 4-position of the aniline ring.

Molecular Structure:

Caption: 2D structure of 4-(2-Bromophenoxy)-3-chloroaniline.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 945006-23-5 | [2][3][4] |

| Molecular Formula | C₁₂H₉BrClNO | [2] |

| Molecular Weight | 298.56 g/mol | [3] |

| Purity | >95% | [2] |

| Physical Form | Not specified (likely solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data:

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(2-Bromophenoxy)-3-chloroaniline has been found in public databases. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons would appear in the range of 6.5-8.0 ppm. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed between 110-160 ppm.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether (around 1200-1250 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region would be expected.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis Methodologies

The synthesis of 4-(2-Bromophenoxy)-3-chloroaniline can be approached through established methods for the formation of diaryl ethers and the introduction of the aniline functionality. The key bond formations are the C-O ether linkage and the C-N amine bond. A plausible synthetic strategy would involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the diaryl ether, suggesting 3-chloro-4-aminophenol and 1-bromo-2-fluorobenzene or a related activated aryl halide as starting materials. Alternatively, the aniline group could be introduced at a later stage from a corresponding nitro compound.

Caption: Retrosynthetic analysis for 4-(2-Bromophenoxy)-3-chloroaniline.

Proposed Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.

Workflow for Ullmann Condensation:

Sources

A Practical Guide to the Spectral Characterization of 4-(2-Bromophenoxy)-3-chloroaniline

Abstract

This technical guide provides a comprehensive, predictive framework for the spectral characterization of 4-(2-Bromophenoxy)-3-chloroaniline, a halogenated diphenyl ether aniline derivative. In the absence of a complete, publicly available spectral database for this specific molecule, this document serves as an expert guide for researchers, outlining the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details field-proven, step-by-step protocols for data acquisition and presents a logical workflow for integrated spectral analysis to achieve unambiguous structural confirmation. This guide is designed to empower researchers in synthetic chemistry and drug development to confidently characterize this and structurally related compounds.

Introduction and Molecular Structure

4-(2-Bromophenoxy)-3-chloroaniline is a poly-substituted aromatic compound featuring a diphenyl ether linkage. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and diverse substitution patterns. Accurate structural verification is the cornerstone of any chemical research, making a thorough understanding of its spectral properties essential. This guide provides the foundational knowledge to predict, acquire, and interpret the key spectral data required for its unequivocal identification.

Molecular Formula: C₁₂H₉BrClNO Molecular Weight: 314.57 g/mol (using ⁷⁹Br and ³⁵Cl)

Figure 1: Chemical Structure of 4-(2-Bromophenoxy)-3-chloroaniline

Predicted Spectroscopic Profile

The following sections detail the anticipated spectral features of the target molecule. These predictions are derived from established principles of spectroscopy, substituent effects, and data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the seven aromatic protons and the two amine protons. The electron-donating amino group (-NH₂) and ether oxygen (-O-) will shield (shift upfield) ortho and para protons, while the electron-withdrawing chloro (-Cl) and bromo (-Br) groups will deshield (shift downfield) adjacent protons. The analysis is presented for each ring system.

-

Aniline Ring (Ring A): The protons on this ring (H-2, H-5, H-6) form an AMX spin system.

-

Phenoxy Ring (Ring B): The protons on this ring (H-3', H-4', H-5', H-6') exhibit more complex splitting due to their relative positions.

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |

| NH₂ | ~3.5 - 4.5 | Broad Singlet (s) | N/A | Protons are exchangeable; chemical shift is concentration and solvent dependent. |

| H-2 | ~7.0 - 7.2 | Doublet (d) | J ≈ 2.5 Hz | Ortho to -Cl (deshielding) and meta to -NH₂. Coupled only to H-6. |

| H-6 | ~6.7 - 6.8 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | Ortho to -NH₂ (shielding), meta to -Cl. Coupled to H-5 and H-2. |

| H-5 | ~6.6 - 6.7 | Doublet (d) | J ≈ 8.5 Hz | Ortho to ether-O, para to -Cl. Coupled only to H-6. |

| H-6' | ~7.6 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | Ortho to -Br (strong deshielding). |

| H-3' | ~7.3 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | Meta to -Br, ortho to ether-O. |

| H-4' | ~7.1 - 7.2 | Triplet of Doublets (td) | J ≈ 8.0, 1.5 Hz | Para to -Br, meta to ether-O. |

| H-5' | ~6.9 - 7.0 | Triplet of Doublets (td) | J ≈ 8.0, 1.5 Hz | Ortho to ether-O (shielding). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Due to the lack of symmetry, all 12 carbon atoms in the molecule are expected to be unique, resulting in 12 distinct signals in the proton-decoupled ¹³C NMR spectrum. Chemical shifts are predicted based on standard values for substituted benzenes and diphenyl ethers.[1][2][3]

| Carbon Type | Predicted δ (ppm) | Rationale |

| C-Br (C-2') | 112 - 116 | Direct attachment to bromine causes a moderate upfield shift. |

| C-Cl (C-3) | 134 - 138 | Direct attachment to chlorine causes a downfield shift. |

| C-N (C-1) | 145 - 150 | Attachment to the electron-donating amino group. |

| C-O (Aromatic) | 140 - 160 | Two signals expected for C-4 and C-1', deshielded by the ether oxygen. |

| Aromatic C-H | 110 - 135 | Seven distinct signals are expected in this region. |

| Aromatic C (Quaternary) | 115 - 145 | The remaining quaternary carbons (C-2, C-6). |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the amine, ether, and aromatic functionalities. Attenuated Total Reflectance (ATR) is the recommended modern technique.[4][5][6]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Characteristics |

| N-H | 3450 - 3300 | Asymmetric & Symmetric Stretch | Two distinct, sharp to medium bands, characteristic of a primary amine.[7][8][9] |

| C-H (Aromatic) | 3100 - 3000 | Stretch | Medium to weak, sharp bands. |

| N-H | 1650 - 1580 | Bend (Scissoring) | Medium to strong, sharp absorption.[7] |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretch | Multiple sharp bands of variable intensity. |

| C-N (Aromatic) | 1335 - 1250 | Stretch | Strong intensity band.[7][10] |

| C-O-C (Aryl Ether) | 1270 - 1230 | Asymmetric Stretch | Strong, characteristic absorption for diaryl ethers. |

| C-Cl | 850 - 550 | Stretch | Medium to strong absorption in the fingerprint region. |

| C-Br | 680 - 515 | Stretch | Medium to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Electron Impact (EI) ionization is expected to produce a distinct and informative mass spectrum. The most telling feature will be the isotopic pattern of the molecular ion (M⁺) due to the natural abundance of bromine and chlorine isotopes.[11][12]

-

Isotopic Pattern:

-

Chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), a ratio of roughly 3:1.[11]

-

Bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%), a ratio of roughly 1:1.[11][13]

-

The combination of one Cl and one Br atom will result in a characteristic cluster of peaks for the molecular ion:

-

M⁺: (C₁₂H₉³⁵Cl⁷⁹BrNO) at m/z 313

-

M+2: A combination of (C₁₂H₉³⁷Cl⁷⁹BrNO) and (C₁₂H₉³⁵Cl⁸¹BrNO) at m/z 315. This peak will be the most intense in the cluster.

-

M+4: (C₁₂H₉³⁷Cl⁸¹BrNO) at m/z 317.

-

-

The expected intensity ratio for this M / M+2 / M+4 cluster is approximately 3:4:1 .[14] This unique pattern is a powerful diagnostic tool for confirming the presence of one chlorine and one bromine atom.

-

-

Predicted Fragmentation:

-

The molecular ion peak should be clearly visible.

-

The primary fragmentation pathway for aryl ethers is often cleavage of the C-O ether bond.[15][16][17] This would lead to two major fragment families:

-

Loss of the bromophenoxy radical, leading to a chloroaniline cation.

-

Loss of the chloroaniline radical, leading to a bromophenoxy cation.

-

-

Further fragmentation via loss of small molecules like CO or HCN from the primary fragments is also possible.

-

Recommended Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common starting points.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of the chosen deuterated solvent.[18][19][20]

-

Preparation: Prepare the sample in a clean, small vial first to ensure complete dissolution.[19] Use a pipette with a small cotton or glass wool plug to filter the solution into the NMR tube, removing any particulate matter.[21]

-

Labeling: Clearly label the NMR tube with the sample identity. Do not use paper labels, which can interfere with the spectrometer's spinner.[20]

IR Data Acquisition (ATR-FTIR)

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[22] Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[5]

-

Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the solid sample and the ATR crystal. This is crucial for obtaining a strong signal.[4][22]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[4]

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: The compound must be thermally stable and volatile enough for EI-MS.[23][24] If coupled with Gas Chromatography (GC-MS), prepare a dilute solution (e.g., 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane) and inject it into the GC. If using a direct insertion probe, a small amount of solid sample can be used.

-

Ionization: Use a standard electron energy of 70 eV.[25][26] This high energy level promotes reproducible fragmentation and allows for comparison with standard mass spectral libraries.

-

Mass Analysis: Scan a suitable mass range, for example, from m/z 40 to 400, to ensure capture of the molecular ion cluster and all significant fragments.

Integrated Data Interpretation Workflow

No single technique provides a complete structural picture. A synergistic approach is mandatory for unambiguous confirmation. The logical flow of data interpretation is a self-validating system that builds confidence in the final structure.

A logical workflow for integrated spectral analysis.

Conclusion

The structural elucidation of 4-(2-Bromophenoxy)-3-chloroaniline relies on the methodical application and integrated interpretation of MS, IR, and NMR spectroscopy. The key identifiers for this compound are: a unique M/M+2/M+4 isotopic cluster in the mass spectrum with a ~3:4:1 ratio; characteristic dual N-H stretches around 3400 cm⁻¹ and a strong aryl ether C-O stretch in the IR spectrum; and a set of seven distinct aromatic proton signals and twelve carbon signals in the NMR spectra, whose chemical shifts and coupling patterns confirm the specific substitution pattern. By following the predictive models and experimental protocols outlined in this guide, researchers can achieve confident and accurate characterization of this molecule.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Scribd. (2013). NMR Sample Prep. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

Georgia State University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]

-

ResearchGate. (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation Pathways of Diphenyl Ether Radical Cations. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance. Retrieved from [Link]

-

University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

-

LCGC International. (2019). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Understanding Electron Impact Ionization. Retrieved from [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Diphenyl ether(101-84-8) 13C NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. wikieducator.org [wikieducator.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. whitman.edu [whitman.edu]

- 18. scribd.com [scribd.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. sites.bu.edu [sites.bu.edu]

- 22. youtube.com [youtube.com]

- 23. scribd.com [scribd.com]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

"solubility of 4-(2-Bromophenoxy)-3-chloroaniline in common organic solvents"

An In-depth Technical Guide on the Core Solubility of 4-(2-Bromophenoxy)-3-chloroaniline in Common Organic Solvents

Abstract

4-(2-Bromophenoxy)-3-chloroaniline is a complex halogenated aromatic amine, representative of the novel chemical entities (NCEs) frequently encountered in pharmaceutical and agrochemical research. The solubility of such compounds in organic solvents is a critical physicochemical parameter that governs their synthesis, purification, formulation, and ultimate bioavailability. This technical guide addresses the notable absence of published solubility data for 4-(2-Bromophenoxy)-3-chloroaniline by providing a robust framework for its determination. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols, empowering researchers to systematically characterize the solubility profile of this and similar molecules. We will explore the molecular structure to predict solubility behavior, detail the gold-standard isothermal saturation method for generating precise quantitative data, and present a logical workflow to guide the experimental process.

Part 1: The Imperative of Solubility in Modern Drug Development

In the trajectory of drug discovery and development, solubility is a foundational pillar that dictates the viability of a new chemical entity.[1][2] Poor solubility can terminate the progression of an otherwise potent compound, creating significant hurdles in achieving therapeutic efficacy.[3][4] The dissolution of an active pharmaceutical ingredient (API) is often the rate-limiting step for absorption, directly influencing its bioavailability.[2][5]

For a molecule like 4-(2-Bromophenoxy)-3-chloroaniline, understanding its solubility is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and ensuring efficient product isolation are all dependent on solubility data.

-

Formulation Science: Developing a stable and effective dosage form, whether oral or parenteral, requires the API to be soluble in the chosen excipients or delivery vehicle.[1][5]

-

Preclinical Studies: In vitro and in vivo assays rely on the ability to dissolve the compound in a suitable solvent to study its biological activity and ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties.[4]

Given the complexity of its structure, predicting the solubility of 4-(2-Bromophenoxy)-3-chloroaniline is not trivial. Therefore, a systematic experimental approach is essential.

Part 2: Physicochemical Profile and Theoretical Solubility Predictions

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This is governed by the intermolecular forces between the solute (4-(2-Bromophenoxy)-3-chloroaniline) and the solvent molecules.

Molecular Structure Analysis:

The structure of 4-(2-Bromophenoxy)-3-chloroaniline contains several key functional groups that dictate its interactions:

-

Aniline Moiety (-NH₂): The amino group is polar and can act as both a hydrogen bond donor and acceptor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Ether Linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms introduce significant polarity (dipole-dipole interactions) but also increase the molecular weight and size, which can temper solubility.

-

Aromatic Rings: The two phenyl rings are large and non-polar, favoring interactions with other aromatic or non-polar solvents through van der Waals forces.

Based on this analysis, we can predict a qualitative solubility profile.

Table 1: Predicted Qualitative Solubility of 4-(2-Bromophenoxy)-3-chloroaniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the aniline -NH₂ group.[6] |

| Polar Aprotic | Acetone, DMSO, DMF | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Favorable dipole-dipole interactions with the C-Cl and C-Br bonds. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Ether linkage provides some compatibility, but overall polarity is key. |

| Esters | Ethyl Acetate | Moderate | Balances polar ester group with non-polar alkyl chain, allowing for multiple interaction types. |

| Aromatic | Toluene | Low to Moderate | Van der Waals interactions between the aromatic rings of the solute and solvent. |

| Non-Polar | Hexane, Heptane | Low | The molecule's significant polarity makes it unlikely to dissolve well in purely non-polar aliphatic solvents. |

Part 3: A Systematic Workflow for Solubility Determination

A structured experimental approach is crucial for generating reliable and reproducible solubility data. The following workflow outlines the key stages, from initial preparation to final data analysis.

Diagram 1: A generalized workflow for determining solubility via the isothermal saturation method.

Part 4: Gold-Standard Experimental Protocol

The following protocol details the Isothermal Saturation (Shake-Flask) Method, which is widely accepted for its accuracy and reliability in determining thermodynamic solubility.[1][7]

Protocol 1: Isothermal Saturation Method for Solubility Determination

-

Materials & Preparation:

-

4-(2-Bromophenoxy)-3-chloroaniline (verify purity via HPLC or NMR).

-

Selected organic solvents (HPLC grade or equivalent).

-

Analytical balance, calibrated.

-

Thermostatic orbital shaker or water bath.

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Centrifuge with temperature control.

-

Calibrated pipettes.

-

Pre-weighed evaporation vials or dishes.

-

-

Equilibration - The Self-Validating System:

-

Add an excess amount of solid 4-(2-Bromophenoxy)-3-chloroaniline to a vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. This is the core of the self-validating system, as it ensures the solution is genuinely saturated.

-

Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Causality: Agitate the mixture for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Phase Separation & Sampling:

-

After equilibration, let the vials stand at the same constant temperature for at least 30 minutes to allow larger particles to settle.

-

To remove fine suspended particles, centrifuge the vials at the experimental temperature for 15-20 minutes. Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE).

-

Causality: This step is critical to prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.[7]

-

Immediately after separation, carefully pipette a precise, known volume (e.g., 1 mL) of the clear supernatant into a pre-weighed evaporation vial.

-

-

Quantification (Gravimetric Method):

-

Place the evaporation vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Causality: Using a vacuum oven prevents potential thermal degradation and ensures complete removal of residual solvent.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry residue on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Solubility (in mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL).

-

Part 5: Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Experimental Solubility of 4-(2-Bromophenoxy)-3-chloroaniline at 25°C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Observations |

| Methanol | Polar Protic | [Experimental Value] | |

| Acetone | Polar Aprotic | [Experimental Value] | |

| Dichloromethane | Chlorinated | [Experimental Value] | |

| Ethyl Acetate | Ester | [Experimental Value] | |

| Toluene | Aromatic | [Experimental Value] | |

| n-Hexane | Non-Polar | [Experimental Value] |

Conclusion

While published data on the solubility of 4-(2-Bromophenoxy)-3-chloroaniline is unavailable, this guide provides the necessary theoretical foundation and practical, validated protocols for its determination. By systematically applying the principles of intermolecular forces and executing the isothermal saturation method, researchers can generate the critical solubility data required for informed decision-making in process chemistry, formulation, and broader drug development efforts. This approach not only solves the immediate data gap for this specific compound but also serves as a template for characterizing other novel chemical entities.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci Blog. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health (NIH). [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College. [Link]

-

Experiment 1 Determination of Solubility Class. Saddleback College. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

4-Chloroaniline Solubility. Solubility of Things. [Link]

-

3-Chloroaniline. PubChem, National Center for Biotechnology Information. [Link]

-

3-CHLOROANILINE. Ataman Kimya. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Potential of 4-(2-Bromophenoxy)-3-chloroaniline in Medicinal Chemistry: A Technical Guide

Abstract

The diaryl ether motif represents a cornerstone in the architecture of numerous biologically active compounds, serving as a privileged scaffold in both medicinal and agrochemical discovery.[1] Within this esteemed class of molecules, 4-(2-Bromophenoxy)-3-chloroaniline emerges as a compound of significant interest, integrating the structural alerts of a halogenated aniline with a substituted diphenyl ether. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. We will delve into its synthetic accessibility, propose putative biological targets based on established pharmacophores, and outline detailed experimental workflows for its evaluation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for challenging therapeutic targets.

Introduction: The Strategic Integration of Key Pharmacophores

The chemical architecture of 4-(2-Bromophenoxy)-3-chloroaniline is a deliberate convergence of three key structural features, each with a well-documented history in medicinal chemistry: the diphenyl ether core, the chloroaniline moiety, and the bromophenol substituent.

-

The Diphenyl Ether Scaffold: This linkage provides a unique conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This adaptability is crucial for interacting with the often-complex topographies of biological targets. The diphenyl ether is a core component of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2]

-

The Chloroaniline Moiety: Anilines, and particularly their halogenated derivatives, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals.[3][4][5] The presence of a chlorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The aniline functional group itself offers a convenient handle for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

-

The Bromophenoxy Substituent: Bromine is a common halogen in marine natural products, many of which exhibit potent biological activities, including antioxidant, antimicrobial, and anticancer properties.[6][7] In drug design, bromine can act as a bioisostere for other groups, enhance binding through halogen bonding, and influence the pharmacokinetic profile of a compound.[8]

The amalgamation of these three motifs in 4-(2-Bromophenoxy)-3-chloroaniline suggests a molecule with a high potential for engaging with a diverse range of biological targets.

Synthetic Strategy and Derivatization Potential

The synthesis of 4-(2-Bromophenoxy)-3-chloroaniline can be approached through established methodologies for diaryl ether formation, most notably the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Protocol: Ullmann Condensation

A plausible and scalable synthesis is outlined below:

Scheme 1: Proposed Synthesis of 4-(2-Bromophenoxy)-3-chloroaniline

Caption: Ullmann condensation followed by nitro group reduction.

Step-by-Step Methodology:

-

Ullmann Condensation:

-

To a solution of 2-bromophenol (1.0 eq) and 4-amino-2-chloronitrobenzene (1.1 eq) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 4-(2-Bromophenoxy)-3-chloronitrobenzene, by column chromatography on silica gel.

-

-

Nitro Group Reduction:

-

Dissolve the purified 4-(2-Bromophenoxy)-3-chloronitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and a catalytic amount of concentrated hydrochloric acid.[9]

-

Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting 4-(2-Bromophenoxy)-3-chloroaniline can be further purified by recrystallization or column chromatography.

-

Derivatization Potential

The primary amine of 4-(2-Bromophenoxy)-3-chloroaniline serves as a versatile anchor for a wide array of chemical modifications, enabling the generation of a library of analogs for SAR studies.

Caption: Potential derivatization pathways from the aniline moiety.

Potential Medicinal Chemistry Applications and Target Classes

Based on the structural motifs present in 4-(2-Bromophenoxy)-3-chloroaniline, several promising avenues for its application in drug discovery can be envisioned.

Kinase Inhibition

The diphenyl ether scaffold is a well-established hinge-binding motif in many kinase inhibitors. The aniline nitrogen can form crucial hydrogen bonds with the kinase hinge region, while the two phenyl rings can occupy the hydrophobic front and back pockets of the ATP-binding site. The bromine and chlorine atoms can further enhance binding affinity through halogen bonding and by occupying specific hydrophobic pockets.

Potential Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's Tyrosine Kinase (BTK).

-

Serine/Threonine Kinases: RAF kinases, Mitogen-activated protein kinases (MAPKs).

Experimental Workflow for Kinase Inhibitor Screening:

Caption: A typical workflow for screening kinase inhibitors.

Antimicrobial Agents

Substituted diphenyl ethers, such as triclosan, are known to inhibit bacterial enoyl-ACP reductase (FabI), an essential enzyme in fatty acid biosynthesis.[2] The structural features of 4-(2-Bromophenoxy)-3-chloroaniline make it a compelling candidate for development as a novel antibacterial agent. The bromophenoxy moiety also suggests potential for antifungal activity.

Proposed Mechanism of Action: Inhibition of bacterial FabI or other essential enzymes.

Experimental Protocol for Antimicrobial Evaluation:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Enzyme Inhibition Assays:

-

If a specific target is hypothesized (e.g., FabI), perform in vitro enzyme inhibition assays using the purified recombinant enzyme.

-

Measure the enzyme activity in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.

-

Modulators of Nuclear Receptors

The overall lipophilicity and shape of 4-(2-Bromophenoxy)-3-chloroaniline are reminiscent of ligands for various nuclear receptors. These ligand-activated transcription factors play crucial roles in metabolism, inflammation, and development.

Potential Nuclear Receptor Targets:

-

Thyroid Hormone Receptors (TRs)

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Farnesoid X Receptor (FXR)

Screening Approach:

-

Utilize cell-based reporter gene assays where the expression of a reporter gene (e.g., luciferase) is driven by a promoter containing the response element for the nuclear receptor of interest.

-

Measure the ability of the test compound to either activate or antagonize the receptor in the presence of its natural ligand.

Data Presentation and Analysis

For a systematic evaluation, quantitative data should be organized into clear tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Kinase Inhibition Data

| Compound ID | R-group on Aniline | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |

| 1 | -H | 550 | >10,000 |

| 1a | -COCH₃ | 120 | 8,500 |

| 1b | -SO₂CH₃ | 85 | 6,200 |

| 1c | -CH₂(c-C₃H₅) | 45 | 4,800 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | R-group on Aniline | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1 | -H | 16 | 64 | 32 |

| 1a | -COCH₃ | 8 | 32 | 16 |

| 1b | -SO₂CH₃ | 4 | 16 | 8 |

| 1c | -CH₂(c-C₃H₅) | 2 | 8 | 4 |

Conclusion and Future Directions

4-(2-Bromophenoxy)-3-chloroaniline represents a promising, yet underexplored, chemical scaffold with significant potential in medicinal chemistry. Its synthetic tractability and the convergence of multiple pharmacophoric elements suggest a high probability of discovering novel biological activities. The proposed avenues of investigation—kinase inhibition, antimicrobial activity, and nuclear receptor modulation—provide a solid foundation for initiating a drug discovery program centered on this versatile molecule. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a panel of relevant biological assays to unlock the full therapeutic potential of this intriguing compound.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

-

Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]

-

4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. ResearchGate. [Link]

-

4-Chloroaniline. Wikipedia. [Link]

-

Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. National Institutes of Health. [Link]

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. National Institutes of Health. [Link]

-

The Versatile Role of Diphenyl Ether in Modern Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]

-

Diphenyl ether. Wikipedia. [Link]

- Method for preparing diphenyl ether.

-

4-Bromophenylacetic acid. Wikipedia. [Link]

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

3-Chloroaniline. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Preparation of m-chloroaniline.

-

4-Bromo-3-chloroaniline. PubChem. [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

-

Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

- Method for preparing m-chloro aniline.

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds | MDPI [mdpi.com]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 4-(2-Bromophenoxy)-3-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Scaffolding

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. These foundational molecules, equipped with multiple, orthogonally reactive functional groups, serve as versatile platforms for the construction of complex molecular architectures. 4-(2-Bromophenoxy)-3-chloroaniline is one such scaffold, embodying significant synthetic potential due to its unique arrangement of a nucleophilic aniline, a diaryl ether linkage, and two distinct halogen atoms—a reactive aryl bromide and a more inert aryl chloride. This guide provides an in-depth exploration of the synthesis and synthetic utility of 4-(2-Bromophenoxy)-3-chloroaniline, offering field-proven insights into its application as a cornerstone for the synthesis of high-value compounds, including kinase inhibitors and novel heterocyclic systems.

Molecular Structure and Physicochemical Properties

4-(2-Bromophenoxy)-3-chloroaniline is a substituted diaryl ether aniline with the chemical formula C₁₂H₉BrClNO.[1][2] Its structure is characterized by a 3-chloroaniline ring linked to a 2-bromophenyl group via an ether bond at the 4-position.

| Property | Value | Source |

| CAS Number | 945006-23-5 | [1] |

| Molecular Formula | C₁₂H₉BrClNO | [1] |

| Molecular Weight | 298.56 g/mol | [1] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

The presence of the electron-donating amino group activates the aniline ring towards electrophilic substitution, while the diaryl ether bond provides conformational flexibility. The bromine and chlorine atoms offer distinct handles for a variety of cross-coupling reactions, with the C-Br bond being significantly more reactive in typical palladium-catalyzed transformations.

Strategic Synthesis of 4-(2-Bromophenoxy)-3-chloroaniline

A robust and scalable synthesis of 4-(2-Bromophenoxy)-3-chloroaniline is crucial for its widespread application. A logical and efficient synthetic strategy involves the formation of the diaryl ether linkage via an Ullmann condensation, followed by the introduction or unmasking of the aniline functionality. A proposed two-step synthesis is outlined below, commencing from commercially available precursors.

Proposed Synthetic Pathway

Sources

"isomers and derivatives of 4-(2-Bromophenoxy)-3-chloroaniline"

An In-depth Technical Guide on the Isomers and Derivatives of 4-(2-Bromophenoxy)-3-chloroaniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-bromophenoxy)-3-chloroaniline scaffold represents a privileged structural motif in modern medicinal chemistry and materials science. As a substituted diaryl ether aniline, it combines the conformational flexibility of the ether linkage with multiple, chemically distinct functionalization points. This guide provides a comprehensive technical overview of the synthesis, isomeric landscape, and strategic derivatization of this core molecule. We will delve into the causality behind synthetic choices, present detailed, self-validating experimental protocols, and explore the potential applications that arise from its unique chemical architecture. This document is intended to serve as a foundational resource for researchers aiming to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Diaryl Ether Aniline Motif

The diaryl ether linkage is a cornerstone in the design of bioactive molecules, particularly in the realm of kinase inhibitors. This structural unit imparts a unique three-dimensional geometry and conformational flexibility that allows for effective binding to complex protein targets. When combined with an aniline moiety, as in 4-(2-bromophenoxy)-3-chloroaniline, the resulting scaffold becomes a powerful platform for generating diverse chemical libraries.

The core molecule possesses three primary points for chemical modification:

-

The nucleophilic aniline nitrogen.

-

The reactive carbon-bromine bond, ideal for cross-coupling reactions.

-

The electron-rich aromatic rings, which can potentially undergo further substitution.

This guide will systematically explore the chemical landscape of this scaffold, providing both theoretical grounding and practical, field-tested methodologies for its synthesis and derivatization.

Synthesis and Characterization of the Core Scaffold

The most common and industrially scalable approach to synthesizing the 4-(phenoxy)-aniline backbone is the Ullmann condensation (or Ullmann-type coupling). This reaction involves the copper-catalyzed coupling of a phenol and an aryl halide. In the case of 4-(2-bromophenoxy)-3-chloroaniline, the synthesis logically proceeds via the coupling of 2-bromophenol with 4-amino-2-chlorobenzonitrile, followed by reduction of the nitrile group, or more directly, coupling with a protected 3-chloro-4-aminophenol derivative.

A more modern and often higher-yielding alternative is the Buchwald-Hartwig amination, which uses a palladium catalyst and specialized phosphine ligands. However, the Ullmann condensation remains a cost-effective and robust method for this particular class of transformation.

Recommended Synthetic Protocol: Ullmann Condensation

This protocol describes a reliable method for the synthesis of the title compound.

Step 1: Synthesis of 4-(2-Bromophenoxy)-3-chloronitrobenzene

-